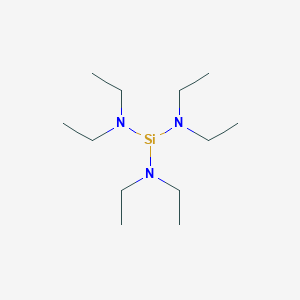

Tris(diethylamino)silane

Description

Properties

InChI |

InChI=1S/C12H30N3Si/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIMEQCENSABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576370 | |

| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15730-66-2 | |

| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Engineering of Tris Diethylamino Silane

Chemical Synthesis Pathways for Tris(diethylamino)silane

The production of this compound predominantly relies on the formation of silicon-nitrogen (Si-N) bonds. Traditional and modern synthetic routes focus on efficiency, yield, and purity.

Reaction Schemes Involving Amination of Halosilanes

The most conventional method for synthesizing aminosilanes is through the aminolysis of halosilanes, particularly chlorosilanes. rsc.orggoogle.com This pathway involves the reaction of a silicon halide with a primary or secondary amine. For this compound, the reaction typically uses trichlorosilane (B8805176) (HSiCl₃) and diethylamine (B46881) ((C₂H₅)₂NH). tandfonline.com

In this reaction, diethylamine acts as both the nucleophile, substituting the chlorine atoms on the silane (B1218182), and as a base to neutralize the hydrogen chloride (HCl) byproduct, forming diethylamine hydrochloride salt. tandfonline.com This salt is a solid byproduct that must be filtered from the liquid product. tandfonline.com The reaction is typically carried out in an inert, anhydrous solvent like benzene (B151609) or hexane (B92381) to prevent hydrolysis of the reactive chlorosilane and the aminosilane (B1250345) product. tandfonline.comgoogle.com While effective, this method is inherently atom-inefficient due to the generation of a significant amount of ammonium (B1175870) salt waste. rsc.orgrsc.org

| Parameter | Condition | Source |

| Reactants | Trichlorosilane, Diethylamine | tandfonline.com |

| Solvent | Benzene/Hexane mixture | tandfonline.com |

| Stoichiometry | 1:6 (HSiCl₃ : (C₂H₅)₂NH) | tandfonline.com |

| Byproduct | Diethylamine hydrochloride | tandfonline.com |

| Atmosphere | Dry, oxygen-free nitrogen | tandfonline.com |

Utilization of Metal-Based Reagents in Synthesis

To improve efficiency and circumvent issues related to byproduct formation and harsh reaction conditions, metal-based reagents are often employed.

Organolithium Reagents: A common alternative involves the prior reaction of the amine with an organolithium compound, such as n-butyllithium (n-BuLi), to form a lithium amide salt (e.g., lithium diethylamide). google.com This salt is a more potent nucleophile than the parent amine and reacts with the halosilane.

The two-step process is:

(C₂H₅)₂NH + n-BuLi → LiN(C₂H₅)₂ + C₄H₁₀

HSiCl₃ + 3 LiN(C₂H₅)₂ → SiH(N(C₂H₅)₂)₃ + 3 LiCl

This method avoids the use of excess amine as a base, instead producing lithium chloride (LiCl) as the salt byproduct. It can lead to higher yields by enhancing the nucleophilicity of the aminating agent and reducing side reactions. The reaction is typically conducted under an inert atmosphere in a hydrocarbon solvent. evitachem.com

Magnesium: Magnesium (Mg) metal can be used as a reducing agent and a scavenger for halide byproducts. aalto.fi In the synthesis of aminosilanes from chlorosilanes and amines, magnesium can be added to the reaction mixture. It reacts with the generated amine hydrochloride salt, which helps to drive the reaction to completion and simplifies the purification process. Research into the synthesis of this compound has successfully used magnesium to reduce the formation of salt byproducts. aalto.fi The use of Mg is considered a "green chemistry" approach as it helps to minimize waste. aalto.fi

Sustainable Chemistry Approaches in this compound Production

Modern chemical synthesis places increasing emphasis on sustainability, or "green chemistry," which seeks to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comjddhs.com

One of the most promising sustainable alternatives to traditional aminolysis is the catalytic dehydrogenative coupling (or dehydrocoupling) of silanes and amines. rsc.orgrsc.org This method reacts a hydrosilane directly with an amine, producing only hydrogen gas (H₂) as a byproduct, thus eliminating the formation of corrosive and wasteful ammonium salts. rsc.orgrsc.org

HSiH₃ + 3 (C₂H₅)₂NH --(Catalyst)--> SiH(N(C₂H₅)₂)₃ + 3 H₂

Various metal catalysts, including those based on manganese, calcium, and yttrium, have been developed to facilitate this Si-N bond formation. rsc.org These reactions can often be performed under milder conditions and offer high atom economy. jddhs.com Another green approach involves performing reactions in the absence of a solvent or using more environmentally benign solvents. mdpi.comgoogle.com The use of magnesium as a halide scavenger, as mentioned previously, is also a key green strategy as it reduces amine consumption and waste generation. aalto.fi

Optimization Strategies for Precursor Purity and Yield

For applications in the semiconductor industry, the purity of this compound is paramount. Impurities, particularly metals and halides (like chlorine), can lead to defects in the deposited thin films and compromise the performance of electronic devices.

Control of Byproduct Formation in Amination Reactions

The primary byproduct in the conventional amination of trichlorosilane is diethylamine hydrochloride. Its formation consumes excess amine and requires a filtration step for removal, which can lead to product loss. tandfonline.comgoogle.com Several strategies are used to manage this:

Stoichiometric Control: Precise control over the ratio of reactants is crucial. Using a tertiary amine that acts as an HCl scavenger but does not react with the chlorosilane is one approach. google.com

Use of Metal Reagents: As discussed, employing organolithium reagents or magnesium metal can prevent the formation of the amine hydrochloride salt, replacing it with a metal halide that can be easier to separate. aalto.fi

Ligand Exchange Reactions: An advanced, salt-free method involves the reaction between a halosilane and another aminosilane in a ligand exchange reaction. google.com This avoids the amine-HCl reaction altogether but requires the synthesis of a different aminosilane precursor.

Advanced Purification Techniques for Semiconductor Applications

After the initial synthesis and removal of solid byproducts, the crude this compound must undergo rigorous purification to achieve electronic-grade standards (e.g., 99.999% purity). strem.com

Fractional Distillation: The most common and effective method for purifying volatile liquid precursors like this compound is fractional distillation under reduced pressure (vacuum distillation). google.com This technique separates compounds based on their different boiling points. Vacuum is applied to lower the boiling point, which prevents thermal decomposition of the heat-sensitive aminosilane. google.comgoogle.com For instance, a similar compound, Tris(dimethylamino)silane (B81438), is purified by vacuum distillation at 74-75°C and 100 Torr to achieve chlorine content in the parts-per-billion (ppb) range. google.com

Complexation and Adsorption: For removing trace metal impurities, purification may involve reacting the crude product with a complexing agent. google.com The resulting metal complexes can then be separated more easily. Adsorbent materials may also be used in a subsequent step to capture any remaining non-volatile or metallic impurities. google.com

Sub-boiling Rectification and Filtration: In some advanced purification schemes for electronic-grade silanes, sub-boiling rectification followed by fine filtration through micro- or nanoporous filters is employed to remove any remaining particulate matter. google.com

The combination of these techniques allows for the production of this compound with the ultra-high purity required for the fabrication of advanced semiconductor devices. google.com

Comparative Analysis of this compound with Analogous Aminosilane Precursors

The utility and synthetic accessibility of aminosilane precursors are significantly influenced by the nature of the alkyl groups on the amino ligands and the number of amino groups attached to the silicon atom. This section provides a comparative analysis of this compound with its close analogs, tris(dimethylamino)silane and bis(diethylamino)silane (B1590842), focusing on how ligand structure impacts synthesis and precursor design.

Influence of Ligand Structure on Synthetic Feasibility

The synthetic feasibility of aminosilanes is a delicate balance of reactant reactivity and steric hindrance. The choice between diethylamino and dimethylamino ligands, for instance, introduces significant differences in the synthetic process.

The reaction of chlorosilanes with amines is a common route for aminosilane synthesis. researchgate.net However, the completion of these reactions is highly dependent on the steric bulk of the amine. For example, the reaction of chlorosilanes with diethylamine may not proceed to completion to yield chlorine-free products. rsc.org The bulkier diethylamino groups can sterically hinder the full substitution of chlorine atoms on the silicon precursor. rsc.org In such cases, the use of a more reactive aminating agent, such as lithium diethylamide, may be necessary to drive the reaction to completion. rsc.org

In contrast, the smaller dimethylamino groups present less steric hindrance, which can facilitate a more complete substitution. However, even with dimethylamine (B145610), achieving full substitution to form tris(dimethylamino)silane can be challenging and may result in byproducts if the reaction conditions are not carefully controlled. google.com

Dehydrocoupling reactions, catalyzed by various metal complexes, offer an alternative, more sustainable route to aminosilanes by eliminating hydrogen gas as the only byproduct. rsc.org The efficiency of these reactions is also heavily influenced by the steric properties of both the silane and the amine. rsc.org Studies have shown that sterically less demanding primary amines react more readily than bulkier secondary amines. rsc.org For instance, the reaction of phenylsilane (B129415) with n-propylamine proceeds much faster than with the bulkier isopropylamine. rsc.org This suggests that the larger steric profile of diethylamine compared to dimethylamine would likely lead to slower reaction rates in dehydrocoupling syntheses of the corresponding aminosilanes.

The steric hindrance offered by the ethyl groups in this compound also plays a role in its subsequent reactivity and application. For instance, in atomic layer deposition (ALD), the size of the leaving amine group can affect the deposition rate and the purity of the resulting thin film. rsc.orgrsc.org While larger ligands can sometimes lead to a lower growth per cycle due to steric hindrance on the surface, they can also lead to cleaner reactions by preventing unwanted side reactions. acs.org

| Ligand | Structure | Steric Hindrance | Synthetic Feasibility with Chlorosilanes | Dehydrocoupling Reactivity |

| Diethylamino | -N(CH₂CH₃)₂ | Higher | Complete substitution may require stronger reagents like lithium diethylamide. rsc.org | Generally slower reaction rates compared to less hindered amines. rsc.org |

| Dimethylamino | -N(CH₃)₂ | Lower | More facile substitution, but control of byproducts is crucial. google.com | Generally faster reaction rates. |

Distinctions from Tris(dimethylamino)silane and Bis(diethylamino)silane in Precursor Design

The design of aminosilane precursors for applications like chemical vapor deposition (CVD) and ALD is a multi-faceted challenge where volatility, thermal stability, and reactivity must be carefully balanced. Comparing this compound (TDEAS) with tris(dimethylamino)silane (TDMAS) and bis(diethylamino)silane (BDEAS) reveals key distinctions in their precursor design.

This compound (TDEAS) vs. Tris(dimethylamino)silane (TDMAS):

The primary distinction between TDEAS and TDMAS lies in the alkyl substituents on the nitrogen atoms. The ethyl groups in TDEAS are more electron-donating than the methyl groups in TDMAS, which can influence the reactivity of the molecule. This increased electron density on the nitrogen atoms in TDEAS can make it a stronger Lewis base.

From a synthesis perspective, while both can be prepared from trichlorosilane, the choice of amine dictates the reaction conditions. aalto.fi The synthesis of TDMAS often involves the reaction of trichlorosilane with dimethylamine. evitachem.comgoogle.com Due to the gaseous nature of dimethylamine, careful control of stoichiometry and temperature is required to optimize purity and minimize the formation of byproducts. google.com In contrast, the synthesis of TDEAS uses liquid diethylamine, which can offer better control over the reaction. aalto.fi

In terms of precursor performance, TDMAS has been extensively studied for the deposition of silicon-containing films. sigmaaldrich.comchemicalbook.com However, the presence of three dimethylamino groups can sometimes lead to incomplete precursor dissociation and the incorporation of carbon and nitrogen impurities in the deposited films, especially at lower temperatures. mdpi.com The larger steric bulk of the diethylamino groups in TDEAS might be expected to lead to even greater challenges with precursor decomposition. However, the specific reactivity and decomposition pathways are complex and depend on the deposition conditions. researchgate.net

This compound (TDEAS) vs. Bis(diethylamino)silane (BDEAS):

The key difference between TDEAS and BDEAS is the number of amino ligands attached to the silicon atom. BDEAS has two diethylamino groups and two Si-H bonds, whereas TDEAS has three diethylamino groups and one Si-H bond. This difference in the number of reactive sites has a significant impact on their decomposition pathways and their utility as precursors.

Theoretical studies comparing aminosilanes with varying numbers of amino ligands, such as bis(dimethylamino)silane (BDMAS) and TDMAS, have shown that the molecule with fewer amino groups (BDMAS) can be a more efficient precursor. acs.org This is because the energy required to break the Si-N bond can be lower in the bis-amino substituted silane. acs.org Following this trend, BDEAS, with two amino groups, is expected to have a lower decomposition temperature and potentially a higher growth rate in ALD processes compared to TDEAS. rsc.orgrsc.org Experimental work has shown that for dimethylamino silanes, the growth rate for BDMAS is indeed higher than for TDMAS. researchgate.net

The presence of two Si-H bonds in BDEAS versus one in TDEAS also provides more sites for reaction with an oxidizing agent, which can lead to more efficient film growth. The design choice between a tris-amino and a bis-amino silane precursor often involves a trade-off between thermal stability and reactivity. While tris-amino silanes might offer higher thermal stability, bis-amino silanes can provide higher reactivity and potentially purer films due to more complete decomposition. rsc.org

| Compound | Formula | Number of Amino Ligands | Number of Si-H Bonds | Key Distinctions in Precursor Design |

| This compound | SiH(N(C₂H₅)₂)₃ | 3 | 1 | Higher steric hindrance from three diethylamino groups may affect decomposition. |

| Tris(dimethylamino)silane | SiH(N(CH₃)₂)₃ | 3 | 1 | Lower steric hindrance than TDEAS, but potential for incomplete decomposition. mdpi.com |

| Bis(diethylamino)silane | SiH₂(N(C₂H₅)₂)₂ | 2 | 2 | Potentially higher reactivity and lower decomposition temperature than TDEAS due to fewer amino ligands and more Si-H bonds. rsc.orgrsc.org |

Analytical Techniques and Spectroscopic Characterization in Tris Diethylamino Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Tris(diethylamino)silane. By analyzing the magnetic properties of its atomic nuclei, including ¹H, ¹³C, and ²⁹Si, researchers can confirm the compound's molecular structure. aalto.fi

Hydrogen-1 NMR (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons lead to characteristic signals. The proton directly bonded to the silicon atom (Si-H) is significantly influenced by the electropositive silicon and the electron-donating diethylamino groups. This results in a chemical shift that is typically observed in the range of 4.0 to 4.45 ppm. rjpn.org The protons of the ethyl groups in the three diethylamino ligands also produce distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atoms appear as a quartet, while the terminal methyl protons (-CH₃) present as a triplet.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Si-H | 4.0 - 4.45 | Singlet |

| N-(CH₂ -CH₃)₂ | Quartet | |

| N-(CH₂-CH₃ )₂ | Triplet | |

| Note: Specific chemical shift values for the ethyl protons were not detailed in the provided search results but are presented with their expected multiplicity. |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides confirmation of the carbon framework of the diethylamino ligands. Two distinct signals are expected, corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons. The carbon atoms closer to the electronegative nitrogen atom (methylene carbons) typically resonate at a different chemical shift compared to the more shielded terminal methyl carbons. The successful synthesis of this compound has been confirmed using ¹³C NMR analysis. aalto.figoogle.com

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| N-(C H₂-CH₃)₂ | Varies |

| N-(CH₂-C H₃)₂ | Varies |

| Note: While ¹³C NMR is a standard characterization technique for this compound, specific chemical shift values were not available in the search results. |

Silicon-29 (B1244352) NMR (²⁹Si NMR) Analysis

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. jetir.org For aminosilanes like this compound, the chemical shift of the silicon nucleus provides insight into its coordination and electronic environment. rjpn.org Furthermore, the coupling between the silicon-29 nucleus and the directly attached proton (¹JSi-H) offers valuable information about the nature of the Si-H bond. rjpn.org The analysis by ²⁹Si NMR is a key step in confirming the identity and structure of the synthesized compound. aalto.figoogle.com

| Parameter | Description |

| δ(²⁹Si) | Chemical shift provides information on the electronic environment of the silicon atom. |

| ¹J(Si-H) | Spin-spin coupling constant gives valuable information on the nature of the Si-H bond. rjpn.org |

| Note: Specific chemical shift and coupling constant values for this compound were not detailed in the provided search results. |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Assessment

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Distinctive absorptions confirm the presence of Si–N and Si–H bonds. aalto.fi A strong stretching vibration for the Si-H bond is a key indicator and typically appears in the narrow range of 2104 ± 3 cm⁻¹. rjpn.org The Si-H bending vibration is observed in the 815-837 cm⁻¹ range. rjpn.org Due to the compound's sensitivity to moisture, partial decomposition can be observed through the appearance of a peak around 2243 cm⁻¹, corresponding to the Si-OH bond. aalto.fi

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Reference |

| Si-H | Stretching | ~2104 - 2158 | aalto.firjpn.org |

| Si-H | Bending | 815 - 837 | rjpn.org |

| Si-N | Stretching | ~1024 | aalto.fi |

| Si-OH | Stretching | ~2243 | aalto.fi |

| Note: The Si-OH bond indicates partial hydrolysis of the compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Decomposition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for assessing the purity of this compound and identifying any volatile impurities or decomposition products. google.com The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a mass-to-charge ratio for each component. This method is particularly useful for detecting the partial decomposition of this compound that can occur due to its sensitivity to moisture and high temperatures, such as those encountered in a GC injector port (>270°C). aalto.fi Analysis can reveal hydrolysis byproducts and other impurities, allowing for a thorough assessment of sample purity, which is often found to be greater than 99% in pure samples. google.com

X-ray Diffraction (XRD) for Crystalline Byproduct Identification

While this compound is a liquid, X-ray Diffraction (XRD) is a valuable analytical method for identifying any solid, crystalline byproducts that may form during its synthesis. aalto.fi During the production process, which may involve reagents like trichlorosilane (B8805176), diethylamine (B46881), and magnesium, solid byproducts such as amine salts (e.g., diethylammonium (B1227033) chloride) and inorganic salts can be generated. aalto.fi XRD analysis of the solid residues filtered from the reaction mixture can confirm the presence and identity of these crystalline materials, ensuring the final liquid product is free from solid contaminants. aalto.fi

Mechanistic Investigations of Tris Diethylamino Silane Reactivity in Film Deposition

Surface Reaction Mechanisms on Substrate Interfaces

The deposition of thin films using Tris(diethylamino)silane, a member of the aminosilane (B1250345) family, is fundamentally governed by its reactions at the substrate surface. These processes, particularly in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), are complex and involve several sequential steps including adsorption, dissociation, and surface species formation.

On hydroxylated surfaces, such as silicon dioxide (SiO₂), the initial step in the film growth process is the dissociative chemisorption of the precursor molecule. acs.org For aminosilanes like this compound, this process is highly favorable and occurs through the reaction with surface hydroxyl (-OH) groups, even at room temperature. acs.org Theoretical studies on the related compound, tris(dimethylamino)silane (B81438) (TDMAS), show that the precursor preferentially adsorbs on these hydroxyl sites. researchgate.net

The primary pathway involves the cleavage of a silicon-nitrogen (Si-N) bond in the this compound molecule and the protonation of the leaving diethylamino ligand by a hydrogen atom from a surface hydroxyl group. researchgate.net This results in the formation of a stable, volatile diethylamine (B46881) (HNEt₂) molecule, which desorbs into the gas phase, and the anchoring of the remaining silyl (B83357) fragment to the surface via a newly formed silicon-oxygen (Si-O) bond. acs.orgsci-hub.ru This ligand-exchange reaction is the cornerstone of the self-limiting growth characteristic of ALD. researchgate.net

Density Functional Theory (DFT) calculations for various aminosilanes confirm that the Si-N bond is typically the weakest bond in the molecule, making it the most probable site for initial bond-breaking during reactions with surface -OH groups. researchgate.net This initial half-reaction is generally thermodynamically favorable. researchgate.net

The adsorption of this compound is a critical phase that dictates the kinetics of film growth. The process begins with physisorption, where the precursor molecules are weakly held on the substrate. aip.org These molecules then reside on the surface until they chemisorb, contributing to the film growth. aip.org The residence time of these physisorbed species is dependent on the substrate temperature, which governs the rate of desorption. aip.org

Studies on similar aminosilane precursors demonstrate that the number of amino ligands influences adsorption energy. mdpi.com As the number of ligands increases, the adsorption energy also tends to increase. mdpi.com However, steric hindrance from the bulky diethylamino groups can play a significant role. Due to this steric hindrance, it is challenging for all three ligands of a tris-aminosilane molecule to react with the surface. researchgate.net This can lead to incomplete surface saturation and affect the growth per cycle (GPC).

The self-limiting nature of ALD relies on the saturation of all available reactive surface sites during the precursor pulse. nih.gov Once the surface is saturated with the chemisorbed silyl species, no further precursor molecules can react, and the excess is removed during a purge step. aip.org The efficiency of this process and the resulting surface coverage are influenced by deposition temperature and precursor exposure time. mdpi.com For instance, in a plasma-enhanced ALD (PEALD) process using TDMAS, an increase in growth per cycle was observed with higher temperatures (up to 175 °C) and longer pulse times (up to 8 seconds), indicating the role of these parameters in overcoming kinetic barriers to achieve saturation. mdpi.com

Following the initial chemisorption where one diethylamino ligand is released, subsequent ligand dissociation steps can occur. Theoretical studies on TDMAS suggest a sequential dissociation mechanism. acs.orgacs.org However, these studies also indicate that the complete removal of all amino ligands is energetically challenging under typical ALD conditions. acs.orgsci-hub.ruacs.org

The table below summarizes findings from theoretical studies on the dissociation of aminosilane precursors.

| Precursor Studied | Finding | Implication for Film Growth |

| Tris(dimethylamino)silane (TDMAS) | Sequential dissociation occurs, but the third ligand removal is energetically forbidden under typical ALD conditions. acs.orgsci-hub.ruacs.org | Results in residual ligands on the surface, potentially leading to lower density and C/N impurities in the film. sci-hub.ruresearchgate.net |

| Tris(dimethylamino)silane (TDMAS) | The final deligation step is an endothermic reaction with a high activation energy (>70 kcal/mol). rsc.org | Limits the overall ALD performance and may require higher temperatures or plasma enhancement for ligand removal. mdpi.com |

| Bis(diethylamino)silane (B1590842) (BDEAS) | Shows a lower energy barrier in the rate-determining step compared to TDMAS. nih.govrsc.org | Estimated to provide a faster growth rate. nih.govrsc.org |

Adsorption Characteristics and Surface Coverage Dynamics

Gas-Phase Decomposition Kinetics and Pathways

Understanding the behavior of this compound in the gas phase is crucial, as premature decomposition can lead to non-conformal film growth and particle contamination, which are detrimental in CVD and ALD processes. rsc.org

Homogeneous thermal decomposition refers to the breakdown of the precursor molecule in the gas phase due to heat, without interaction with a surface. For aminosilane precursors, this is a key factor in defining the upper limit of the ALD temperature window. researchgate.net At temperatures high enough to cause significant gas-phase decomposition, the self-limiting nature of ALD is lost, and a CVD-like growth mode begins, often resulting in poor film quality. researchgate.net

A study on the ALD of silicon oxide using TDMAS found that self-limiting growth was maintained up to 600°C. researchgate.net However, at 700°C, the growth rate increased sharply, and significant carbon and nitrogen impurities were detected, which is strong evidence for the thermal decomposition of the precursor at that temperature. researchgate.net

Theoretical studies comparing bis(dimethylamino)silane (BDMAS) with TDMAS have investigated bond dissociation energies to predict thermal stability. digitellinc.comnih.gov It was found that the energies required to break the initial Si-N, Si-H, and N-CH₃ bonds were lower in BDMAS than in TDMAS. digitellinc.comnih.gov This suggests that BDMAS might be a less thermally stable and therefore more efficient (i.e., reactive at lower temperatures) precursor gas than TDMAS. digitellinc.comnih.gov The decomposition of BDMAS was predicted to form various methyleneimine and silanimine species. digitellinc.comnih.gov While specific kinetic data for this compound is not detailed in the provided search results, these findings on analogous compounds highlight the importance of the precursor's molecular structure on its thermal stability and decomposition pathways.

Influence of Environmental Conditions on Reaction Energetics

The energetics of the reactions involving this compound are highly sensitive to environmental conditions, primarily substrate temperature and pressure. These factors directly influence reaction rates, surface coverage, and the thermal stability of the precursor.

The substrate temperature is a critical parameter that defines the ALD window. researchgate.net The lower boundary of this window is the temperature at which the precursor has enough thermal energy to react with the surface at a reasonable rate. The upper boundary is limited by precursor decomposition and/or desorption from the surface. researchgate.netaip.org As temperature increases, the rate of surface reactions generally increases. mdpi.com However, if the temperature is too high, it can promote unwanted gas-phase decomposition or cause the adsorbed precursor to desorb before it can react. researchgate.netaip.org For example, studies on TDMAS showed an increase in the growth per cycle with temperature up to a certain point, after which thermal decomposition dominated. researchgate.netmdpi.com

Pressure, specifically the partial pressure of the precursor, affects the flux of molecules to the surface and can influence saturation behavior. researchgate.net Higher precursor pressure or longer exposure times are needed to achieve saturation, especially if the sticking coefficient of the molecule is low. aip.org The table below presents activation energies and temperature windows for related aminosilane precursors, illustrating the effect of temperature on deposition processes.

| Precursor/Process | Parameter | Value/Range | Reference |

| TDMAS + O₃/O₂ | ALD Temperature Window | 400 - 600 °C | researchgate.net |

| TDMAS + O₂ Plasma | Process Temperature | 150 °C | mdpi.com |

| BDEAS + O₃ | ALD Temperature Window | 250 - 350 °C | researchgate.net |

| TDMAS | Thermal Decomposition Onset | ~700 °C | researchgate.net |

These parameters demonstrate that a precise balance of temperature and pressure is required to favor the desired surface-limited reactions while suppressing parasitic gas-phase decomposition, thereby ensuring the deposition of high-quality, conformal thin films.

Temperature Effects on Reaction Barriers and Product Distribution

Temperature is a critical parameter in CVD and atomic layer deposition (ALD) processes, directly influencing reaction rates, surface mobility of adsorbed species, and the thermal stability of the precursor itself. For TDEAS, thermodynamic simulations and experimental studies in low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD) have demonstrated a strong dependence of the deposited film's composition on the synthesis temperature. researchgate.net

In processes involving TDEAS for silicon carbonitride deposition, the temperature dictates the equilibrium composition of the condensed phase. researchgate.net For instance, in PECVD processes using a TDEAS and helium mixture, the chemical composition of the resulting layers approaches that of silicon oxynitride or nitride. In contrast, LPCVD at higher temperatures yields films closer in composition to silicon carbide. researchgate.net This indicates that temperature modulates the reaction pathways, favoring certain bond-breaking and bond-forming events over others, thus altering the final product distribution in the film.

Studies on the analogous TDMAS precursor further illuminate the role of temperature. In plasma-enhanced ALD (PEALD) of silicon nitride, the growth per cycle (GPC) is observed to decrease as the substrate temperature increases from 100 °C to 350 °C. aip.org However, at temperatures above 150 °C, the growth can become non-self-limiting, suggesting the onset of thermal decomposition or chemical vapor deposition-like side reactions. aip.org This behavior is attributed to the precursor's reaction kinetics, which may require longer exposure times at higher temperatures to achieve surface saturation. aip.org At excessively high temperatures (e.g., 700 °C for TDMAS with an ozone co-reactant), significant thermal decomposition of the precursor occurs, leading to a sharp increase in growth rate, poor step coverage, and the incorporation of impurities.

The table below summarizes the effect of deposition temperature on the growth rate of silicon oxide films using TDMAS and ozone, illustrating a transition from a self-limiting ALD regime to a CVD-like regime at higher temperatures.

Table 1: Effect of Deposition Temperature on TDMAS ALD Process

| Deposition Temperature (°C) | Growth Rate (Å/cycle) | Process Characteristics |

|---|---|---|

| 400 - 600 | ~0.9 | Self-limiting growth, excellent step coverage |

This data is based on the ALD of silicon oxide using tris(dimethylamino)silane (TDMAS) and ozone. A similar trend is expected for TDEAS, though the specific transition temperatures may vary.

Role of Co-reactants and Plasma Species in Surface Activation

Co-reactants are essential in ALD and many CVD processes to enable the desired surface reactions and remove precursor ligands. The choice of co-reactant, whether a thermal species or plasma-generated radicals, profoundly impacts the reaction mechanism and the properties of the deposited film.

In the deposition of silicon carbonitride films from TDEAS, helium is often used as a carrier gas and can influence the plasma chemistry in PECVD. researchgate.net For the deposition of silicon oxide or nitride films, more reactive co-reactants are necessary. In ALD processes using aminosilane precursors like TDMAS, common co-reactants include ozone (O₃), oxygen (O₂) plasma, and nitrogen-containing plasmas (e.g., N₂, N₂/H₂, NH₃). aip.orgresearchgate.netnih.gov

Plasma species play a crucial role in activating the surface and facilitating the removal of the bulky diethylamino or dimethylamino ligands at lower temperatures than purely thermal processes would allow. For example, in the PEALD of silicon nitride from TDMAS, a forming gas (5% H₂–95% N₂) plasma is used as the nitrogen source. aip.org The reactive species generated in the plasma (e.g., N and H radicals) react with the adsorbed precursor fragments on the surface, breaking Si-N and C-N bonds and forming volatile byproducts, leading to the growth of a silicon nitride film. nih.govmdpi.com

Similarly, for silicon dioxide deposition, O₂ plasma or ozone are effective co-reactants. researchgate.net Atomic oxygen and other reactive oxygen species generated in the plasma or from the decomposition of ozone perform two critical functions:

They react with and remove the remaining amine ligands from the surface through combustion-like reactions. researchgate.net

They react with Si-H groups on the surface to regenerate hydroxyl (-OH) groups, which are the reactive sites for the next precursor pulse in ALD. researchgate.net

The effectiveness of ligand removal by the co-reactant is critical for film purity. Incomplete reactions can lead to the incorporation of carbon and nitrogen impurities into the film. nih.govresearchgate.net

Computational and Theoretical Modeling of Reaction Processes

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in film deposition at an atomic level. Techniques like Density Functional Theory (DFT) and thermodynamic simulations offer insights into reaction energetics, activation barriers, and stable intermediates that are often difficult to obtain experimentally.

First-Principles Studies and Density Functional Theory (DFT) Calculations

First-principles calculations, particularly those based on DFT, have been extensively used to model the surface reactions of aminosilane precursors, with a primary focus on TDMAS. rsc.orgacs.orgrsc.org These studies typically model the dissociative chemisorption of the precursor molecule on a hydroxylated substrate surface, such as silicon dioxide (SiO₂) or tungsten oxide (WO₃). rsc.orgacs.org

The calculations involve determining the potential energy surface for the reaction, identifying transition states, and calculating the activation energies for each elementary reaction step. For TDMAS, DFT studies have shown that the initial adsorption on a hydroxylated surface proceeds via the breaking of a Si-N bond, where the precursor's silicon atom attaches to a surface oxygen atom, and a proton from a surface hydroxyl group transfers to the leaving dimethylamino ligand, forming volatile dimethylamine (B145610) (HN(CH₃)₂). rsc.orgrsc.org These theoretical findings are consistent with experimental observations. researchgate.net

Determination of Thermochemical Energies and Activation Barriers

A key outcome of DFT studies is the quantitative determination of thermochemical energies (reaction energies) and activation barriers for elementary reaction steps. For TDMAS chemisorption on a hydroxylated SiO₂ surface, first-principles calculations have mapped out the sequential dissociation of the amino ligands. acs.org

The results indicate that the dissociation of the first and second dimethylamino groups is thermodynamically favorable and involves manageable activation barriers. However, the removal of the third and final dimethylamino ligand is found to be kinetically and thermodynamically very unlikely under typical ALD conditions. researchgate.netacs.org This final dissociation step is a highly endothermic reaction with a large activation barrier. rsc.orgacs.org This computational finding is crucial as it explains the experimental observation that TDMAS-based deposition processes are prone to carbon and nitrogen impurities, as the third ligand may remain partially intact and get incorporated into the growing film. researchgate.net

The table below presents a summary of calculated activation barriers and reaction energies for the sequential dissociation of TDMAS on a hydroxylated SiO₂(001) surface.

Table 2: Calculated Energetics for TDMAS Dissociation on Hydroxylated SiO₂(001)

| Reaction Step | Description | Activation Barrier (eV) | Reaction Energy (eV) |

|---|---|---|---|

| Step 1 | Dissociation of the 1st amino group | Low (barrierless) | -1.10 |

| Step 2 | Dissociation of the 2nd amino group | 0.53 | -0.15 |

Data derived from first-principles theoretical studies on Tris(dimethylamino)silane (TDMAS). acs.org These values highlight that the third dissociation step is energetically forbidden under typical conditions. Similar trends, though with different specific values, are anticipated for TDEAS.

Thermodynamic Simulations of Gas-Phase Systems for Solid Phase Formation

Thermodynamic modeling is a valuable approach to predict the feasibility of a deposition process and the equilibrium composition of the resulting solid phase over a wide range of conditions without considering the reaction kinetics. Such simulations have been performed for the deposition of silicon carbonitride layers from a gas mixture of this compound (TDEAS) and helium. researchgate.net

These simulations calculate the equilibrium state of the Si-C-N-H-He chemical system at various temperatures and pressures. The results reveal the temperature boundaries for the formation of a condensed solid phase and how its elemental composition changes with the deposition conditions. researchgate.net For the TDEAS-He system, simulations covering a temperature range of 300–1300 K and a total pressure range of 1 x 10⁻² to 10 mm Hg have shown that it is possible to systematically vary the equilibrium composition of the deposited silicon carbonitride. researchgate.net This predictive capability is instrumental in guiding experimental work to tailor film properties by selecting appropriate deposition parameters.

The table below illustrates the predicted equilibrium composition of the condensed phase from a TDEAS/He gas mixture at different temperatures, as determined by thermodynamic simulation.

Table 3: Simulated Equilibrium Composition of Condensed Phase from TDEAS at Various Temperatures

| Deposition Temperature (K) | Predominant Solid Phase Composition | Deposition Method Implication |

|---|---|---|

| Low Temperature (e.g., < 700 K) | Approaches Silicon Oxynitride/Nitride | PECVD Conditions |

This interactive table is based on thermodynamic simulations for the this compound (TDEAS) system, showing how temperature influences the final film composition. researchgate.net

Applications of Tris Diethylamino Silane As a Precursor in Advanced Thin Film Deposition

Chemical Vapor Deposition (CVD) Methodologies

Chemical Vapor Deposition (CVD) is a vacuum deposition method used to produce high-quality, high-performance solid materials, typically under vacuum. In CVD processes, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tris(diethylamino)silane is utilized in several variants of CVD due to its volatility and reactivity.

In Low Pressure Chemical Vapor Deposition (LPCVD), the process is conducted at sub-atmospheric pressures. This pressure reduction decreases unwanted gas-phase reactions, thus improving film uniformity and conformity.

Research has demonstrated the use of this compound (TDEAS) for the deposition of silicon carbonitride (SiCN) layers. researchgate.net When TDEAS is used in an LPCVD process with helium as a carrier gas at temperatures between 373–1173 K, the resulting film's composition is predominantly silicon carbide-like. researchgate.net The thermal decomposition of the precursor at these temperatures and low pressures facilitates the formation of a stable, carbide-rich network. researchgate.net

While direct studies on LPCVD of silicon nitride using TDEAS are limited, research on analogous aminosilane (B1250345) precursors provides insight. For instance, the related precursor Tris(dimethylamino)silane (B81438) (TDMAS) has been used with ammonia (B1221849) (NH₃) to deposit high-quality silicon nitride films. njit.edunjit.edu In these processes, the deposition rate follows an Arrhenius behavior, with an activation energy of approximately 41 kcal/mol in the temperature range of 650–800°C, indicating a surface-reaction-limited growth mechanism. njit.edunjit.edu The resulting films are typically amorphous and stoichiometric. njit.educambridge.org

A study using a chlorinated variant, tris(diethylamino)chlorosilane (TDEACS), with ammonia in an LPCVD system produced high-quality amorphous silicon nitride (a-SiNₓ) films with low carbon and hydrogen content. researchgate.net The growth rate showed an activation energy of 171 kJ/mol between 730 and 830°C. researchgate.net This suggests that the diethylamino ligands are effective leaving groups, contributing to purer film deposition.

Table 1: LPCVD Process Parameters for Aminosilane Precursors

| Precursor | Co-reactant | Deposition Temp. (°C) | Film Type | Key Finding |

|---|---|---|---|---|

| This compound | Helium | 100 - 900 | SiCN | Film composition approaches silicon carbide. researchgate.net |

| Tris(dimethylamino)silane | NH₃ | 650 - 900 | Si₃N₄ | Stoichiometric films with an activation energy of 41 kcal/mol. njit.edunjit.edu |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to lower the temperature required for the chemical reactions to occur. This makes it suitable for depositing films on substrates that cannot withstand high temperatures.

The use of this compound in PECVD processes has been shown to yield films with compositions different from those obtained by LPCVD. researchgate.net When TDEAS is used in a PECVD process activated with a helium plasma, the resulting silicon carbonitride layers have a chemical composition that approaches silicon oxynitride or silicon nitride, depending on the specific deposition conditions. researchgate.net The plasma environment provides the necessary energy to break the N-C bonds within the precursor fragments, promoting the formation of Si-N bonds over Si-C bonds in the final film. researchgate.net Even at a low deposition temperature of 100°C, Si-C bonds can be found in the film's FTIR spectra. researchgate.net

Other studies have identified TDEAS as a potential precursor for synthesizing SiCN films for various applications, often in combination with other gases like ammonia to control the nitrogen content. mdpi.com The application of single-source precursors like TDEAS in PECVD is advantageous as it simplifies and improves the controllability of the deposition process. researchgate.net

Electron Cyclotron Resonance Chemical Vapor Deposition (ECR-CVD) is a specific type of PECVD that uses microwave power and a magnetic field to create a high-density plasma at low pressures. This allows for high-quality film deposition at even lower temperatures with minimal ion-induced damage to the substrate.

While direct reports on ECR-CVD using this compound are scarce, extensive research on the closely related precursor Tris(dimethylamino)silane (TDMAS) provides a strong model for its expected behavior. aip.org TDMAS has been successfully used as a single silicon source to deposit silicon oxynitride (SiOₓNᵧ) films at substrate temperatures below 150°C. aip.org

In a typical ECR-CVD process, TDMAS is introduced downstream from an ECR plasma generated with N₂ and O₂. aip.org By varying the N₂/O₂ flow ratio, the film composition can be precisely tuned from silicon nitride (Si₃N₄) to silicon dioxide (SiO₂). aip.org A key advantage of using TDMAS in ECR-CVD is the low level of impurities in the deposited films. Auger electron spectroscopy revealed carbon concentrations below 3 atomic %, and Fourier-transform infrared spectroscopy showed low levels of bonded hydrogen. aip.org This is attributed to the precursor's structure, which contains direct Si-N bonds and lacks Si-C bonds, facilitating the deposition of pure films. aip.org High deposition rates for high-quality Si₃N₄, as high as 220 Å/min, have been achieved. aip.org

Table 2: ECR-CVD Deposition Results using TDMAS

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Tris(dimethylamino)silane (TDMAS) | aip.org |

| Plasma Gases | N₂, O₂ | aip.org |

| Substrate Temperature | < 150 °C | aip.org |

| Deposited Films | Si₃N₄, SiO₂, SiOₓNᵧ | aip.org |

| Carbon Impurity | < 3 at. % | aip.org |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Processes

Synthesis of Silicon-Containing Thin Films

This compound serves as a versatile single-source precursor for various silicon-containing thin films through different chemical vapor deposition (CVD) techniques.

Silicon Nitride (SiNₓ) Film Growth

The scientific literature extensively covers the use of the related compound Tris(dimethylamino)silane (TDMAS) for the deposition of silicon nitride (SiNₓ) films via both LPCVD and plasma-enhanced atomic layer deposition (PEALD). njit.educambridge.orgmdpi.comsigmaaldrich.com Additionally, research has been conducted on using tris(diethylamino)chlorosilane for SiNₓ film growth. researchgate.net However, there is a notable lack of published studies specifically investigating the use of this compound (TDEAS) as a precursor for the synthesis of silicon nitride films.

Silicon Dioxide (SiO₂) Film Deposition

The deposition of silicon dioxide (SiO₂) thin films using aminosilane precursors is a well-documented field, with extensive research focused on compounds like Tris(dimethylamino)silane (TDMAS) and bis(diethylamino)silane (B1590842) (BDEAS). epa.govresearchgate.netmdpi.com In contrast, the use of this compound (TDEAS) for SiO₂ deposition is not established in the current scientific literature. A recent thesis on the sustainable synthesis of silicon precursors successfully produced TDEAS and identified its potential application for ALD of SiO₂ films as a "novel research opportunity," indicating a gap in existing research. aalto.fi

Silicon Oxynitride (SiON) Film Development

Silicon oxynitride (SiON) films can be developed using this compound as a precursor. Research has shown that under Plasma-Enhanced Chemical Vapor Deposition (PECVD) conditions, the chemical composition of the resulting silicon carbonitride layers can be tailored to approach that of silicon oxynitride. researchgate.net This compositional control is dependent on the specific deposition parameters used during the PECVD process. researchgate.net

Process-Property Relationships in Films Derived from this compound

The properties of thin films derived from this compound are strongly dependent on the deposition method and conditions. A key finding is that the choice between LPCVD and PECVD fundamentally alters the resulting film's chemical nature. researchgate.net

When using TDEAS in a PECVD process, the resulting film composition can be guided toward silicon oxynitride or silicon nitride. researchgate.net In contrast, using an LPCVD process with the same precursor yields films with a composition that approaches silicon carbide. researchgate.net This demonstrates a clear process-composition relationship. Furthermore, analysis of the layers has revealed the presence of nanocrystals with a phase composition similar to standard α-Si₃N₄, along with carbon inclusions. researchgate.net

The optical and dielectric properties of these films are also directly linked to the process conditions, as detailed in the tables below.

| Deposition Method | Deposition Temperature Range | Resulting Film Composition | Structural Characteristics |

|---|---|---|---|

| Plasma-Enhanced CVD (PECVD) | 373–1173 K | Approaches Silicon Oxynitride or Nitride | Contains nanocrystals (similar to α-Si₃N₄) and carbon inclusions |

| Low-Pressure CVD (LPCVD) | 373–1173 K | Approaches Silicon Carbide |

| Deposition Condition | Refractive Index (n) | Optical Bandgap (Eg) | Dielectric Constant (k) |

|---|---|---|---|

| Low Temperature / Polymeric-like | 1.53 - 1.58 | 2.7 eV | 3.51 (decreases to 2.99 with higher hydrocarbon content) |

| Higher Temperature / Nitrogen-rich | Not specified | 4.7 eV | 3.73 - 5.39 (increases with N concentration) |

Growth Kinetics and Deposition Rate Optimization

The growth kinetics and deposition rate of films derived from this compound (TDEAS) are highly dependent on the deposition method—such as low-pressure chemical vapor deposition (LPCVD) or plasma-enhanced chemical vapor deposition (PECVD)—and process parameters like temperature.

Research on the use of TDEAS for depositing silicon carbonitride (SiCN) films has shown that the deposition process can be activated thermally (LPCVD) or through plasma (PECVD) across a wide temperature range, from 373 to 1173 K (100 to 900 °C).

In PECVD processes, using precursors from the aminosilane family, including TDEAS, can achieve relatively high deposition rates. For instance, studies using similar aminosilane precursors under mild plasma conditions have reported deposition rates of up to 33 nm/min. The application of single-source precursors like TDEAS is intended to make the deposition process more controllable and improve the properties of the resulting films.

For PECVD of SiCN:H films using a related precursor, tetramethylsilane (B1202638) (TMS), the deposition rate was observed to be influenced by both the deposition temperature and the composition of the gas mixture. While specific kinetic data for TDEAS is limited, the general behavior of aminosilane precursors suggests that the growth rate is thermally activated and can be significantly influenced by the presence of reactive plasma species. The table below, derived from studies on various aminosilane precursors, illustrates the typical deposition rates achievable.

| Deposition Method | Precursor System | Temperature Range (°C) | Deposition Rate |

| PECVD | Tetramethylsilane/NH₃ | 100 - 400 | Up to 33 nm/min |

| LPCVD | This compound/He | 100 - 900 | Data not specified |

| PECVD | This compound/He | 100 - 900 | Data not specified |

Achieving High Conformality and Uniformity in Complex Architectures

The ability to deposit conformal and uniform films on high-aspect-ratio structures is a critical requirement in modern microelectronics fabrication. While specific studies on the conformality of films grown from this compound are not extensively detailed in the available literature, general characteristics of aminosilane precursors in CVD and atomic layer deposition (ALD) processes can provide insights.

Aminosilane precursors are often favored in processes where high conformality is necessary. For example, the related precursor, bis(diethylamino)silane, when used in a plasma ALD process, has demonstrated high conformality of 95-100% in trenches with aspect ratios of approximately 30:1. The molecular structure of aminosilanes can influence conformality; for instance, the smaller ligand size of tris(dimethylamino)silane is noted to produce superior SiO₂ film conformality in ALD.

Future Research Trajectories and Translational Opportunities for Tris Diethylamino Silane

Exploration of Novel Aminosilane (B1250345) Precursor Architectures

The performance of tris(diethylamino)silane in deposition processes has spurred research into new aminosilane precursors with tailored properties. The goal is to enhance film quality, deposition rates, and process windows for advanced manufacturing.

Future research is focused on modifying the ligand structure of aminosilane precursors. Studies have shown that the size and number of amino ligands significantly impact the atomic layer deposition (ALD) process. For instance, precursors with fewer amino ligands, like bis(diethylamino)silane (B1590842) (BDEAS), can exhibit lower energy barriers during the rate-determining step compared to tris(dimethylamino)silane (B81438) (TDMAS). rsc.orgrsc.org This suggests that designing precursors with an optimal number of ligands is crucial for improving deposition efficiency.

The exploration of mono-aminosilane precursors is a promising avenue. rsc.org Computational studies have indicated that mono(alkylamino)silane precursors can offer wide ALD windows and are suitable for low-temperature deposition. rsc.org The systematic comparison of mono-aminosilanes with multi-alkylamino ligand compounds will provide valuable insights for designing precursors that yield dense, high-purity films. rsc.org

Furthermore, the development of cyclosilazane-type precursors represents a novel architectural approach. These closed-ring structures offer good thermal stability and high reactivity, which are desirable traits for ALD precursors. sci-hub.se

Advanced Process Optimization for Next-Generation Semiconductor Devices

The fabrication of next-generation semiconductor devices, such as 3D NAND flash memory and FinFETs, demands highly conformal and uniform thin films deposited at low temperatures (≤400 °C). aip.orgresearchgate.net this compound and its analogs are key to meeting these requirements through processes like ALD and plasma-enhanced ALD (PEALD).

A significant area of future research is the optimization of PEALD processes. Using tris(dimethylamino)silane (a related aminosilane) with a forming gas plasma has been shown to achieve a self-limiting deposition process at temperatures as low as 50-150 °C. aip.org This is critical for preventing thermal damage to sensitive components in advanced semiconductor architectures. Further research into plasma parameters, such as gas composition and exposure times, can lead to improved film properties and lower impurity levels. mdpi.com

For applications like 3D NAND, which involves depositing alternating layers of materials like silicon oxide and silicon nitride, the precise control offered by ALD is indispensable. google.com Future work will likely focus on optimizing precursor pulse and purge times to maximize deposition rates without compromising the self-limiting nature of the ALD process. electrochem.org The development of multi-step PEALD processes, which can enhance film quality and step coverage, is another important research direction. sci-hub.se

Table 1: Comparison of Aminosilane Precursors in Deposition Processes

| Precursor | Deposition Method | Key Findings | Reference |

| This compound | LPCVD/PECVD | Suitable for SiCN film deposition. | researchgate.net |

| Bis(diethylamino)silane (BDEAS) | ALD | Shows a lower energy barrier in the rate-determining step compared to TDMAS. | rsc.orgrsc.org |

| Tris(dimethylamino)silane (TDMAS) | ALD/PEALD | Effective for low-temperature SiO₂ and SiNx deposition, but can have limitations in complete ligand removal. | aip.orgaip.orgelectrochem.org |

| Mono-aminosilanes | Theoretical ALD | Predicted to have wide ALD windows and be suitable for low-temperature deposition. | rsc.org |

| Cyclosilazane-type precursors | PEALD | Exhibit good thermal stability and high reactivity for SiN film deposition. | sci-hub.se |

Synergistic Integration of Theoretical and Experimental Research Methodologies

The advancement of aminosilane chemistry, including this compound, heavily relies on the powerful combination of theoretical modeling and experimental validation. This synergistic approach accelerates the discovery and optimization of new materials and processes.

First-principles calculations, based on Density Functional Theory (DFT), have become an invaluable tool for understanding the surface reactions of aminosilane precursors. rsc.orgrsc.org These computational studies can predict reaction pathways, energy barriers, and adsorption energies, providing insights that guide experimental work. rsc.orgrsc.org For example, DFT calculations have been used to compare the reactivity of different aminosilane precursors and to understand the effect of ligand size on the ALD process. rsc.orgrsc.org

Experimental techniques, in turn, provide the necessary validation for theoretical predictions. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to characterize the chemical bonding and elemental composition of deposited films, confirming the reaction mechanisms proposed by theoretical models. mdpi.comnih.gov

Development of this compound Derivatives for Emerging Material Systems

The versatility of the aminosilane structure allows for the development of derivatives of this compound to create novel materials with unique properties for a wide range of applications.

One area of active research is the synthesis of silicon carbonitride (SiCN) films. researchgate.netmdpi.com By using this compound as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD), it is possible to create SiCN films with tunable dielectric, optical, and mechanical properties. researchgate.net Future research will focus on controlling the film composition and structure by adjusting deposition parameters.

Another promising direction is the development of amino(iodo)silane precursors. google.com These compounds can be used for the ALD or CVD of various silicon-containing films, including silicon oxide, silicon nitride, and silicon carbonitride, which are essential for modern electronics. google.com

Furthermore, derivatives of aminosilanes are being explored for applications beyond microelectronics. For example, aminosilane-modified graphene oxide is being investigated as a reinforcing agent for polymers, and aminosilanes are being used to create anti-corrosive coatings. acs.orgresearchgate.net The development of new derivatives will continue to expand the application space for this important class of compounds.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Tris(diethylamino)silane (TDEAS) in laboratory settings?

TDEAS is typically synthesized via aminolysis of chlorosilanes with diethylamine under inert conditions. Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm ligand coordination and purity.

- Mass spectrometry to verify molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA) to study thermal stability and decomposition profiles .

- X-ray photoelectron spectroscopy (XPS) to analyze surface bonding in thin-film applications .

Q. How does TDEAS compare to other aminosilanes (e.g., BDEAS, TDMAS) in atomic layer deposition (ALD) processes?

TDEAS is distinguished by its ligand exchange kinetics and steric effects:

- Reactivity : Diethylamino ligands in TDEAS exhibit intermediate steric hindrance compared to dimethylamino (TDMAS) and isopropylamino (DIPAS) groups, influencing precursor adsorption and decomposition rates .

- Deposition temperature : TDEAS-based ALD typically operates at 150–300°C, balancing ligand desorption and film purity .

Q. What safety protocols are critical when handling TDEAS in research labs?

- Pyrophoric risk : Store under inert gas (N₂/Ar) due to air sensitivity.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., amines).

- Waste disposal : Neutralize residues with ethanol/water mixtures before disposal, as per EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction pathways of TDEAS during ALD of SiO₂?

- Modeling ligand dissociation : Calculate energy barriers for ligand removal (e.g., diethylamino groups) using climbing-image nudged elastic band (CI-NEB) methods .

- Surface interactions : Simulate adsorption energetics of TDEAS on metal oxide substrates (e.g., WO₃) to predict nucleation behavior .

- Experimental validation : Compare DFT-predicted activation energies with in situ mass spectrometry data during ALD .

Q. What experimental strategies resolve contradictions in reported decomposition temperatures of TDEAS?

- Triangulation approach : Combine TGA, differential scanning calorimetry (DSC), and in situ Fourier-transform infrared spectroscopy (FTIR) to distinguish between ligand desorption and Si–N bond cleavage .

- Pressure effects : Decomposition kinetics vary under low-pressure (ALD) vs. atmospheric-pressure (CVD) conditions, requiring context-specific data interpretation .

Q. How does silanization with TDEAS influence surface hydrophobicity and stability in biomedical applications?

- Contact angle measurements : Quantify hydrophobicity post-silanization; angles >90° indicate effective monolayer formation .

- Stability testing : Immerse functionalized surfaces in Tris–HCl buffer (pH 7.5) and monitor degradation via XPS or ellipsometry .

Q. What mechanistic insights explain the superior growth rate of TDEAS-derived SiO₂ films compared to TDMAS?

- Ligand exchange efficiency : Diethylamino ligands in TDEAS exhibit lower binding energy to the substrate (~1.2 eV vs. 1.5 eV for TDMAS), enabling faster ligand desorption and higher deposition rates .

- Byproduct analysis : Detect NH(C₂H₅)₂ via quadrupole mass spectrometry during ALD to correlate ligand release with film growth .

Q. How can researchers mitigate impurity incorporation in TDEAS-based films?

Q. What role does TDEAS play in hybrid precursor systems for advanced dielectric layers?

- Co-precursor synergy : Combine TDEAS with metalorganic precursors (e.g., HfCl₄) for HfSiOₓ films. Monitor interfacial reactions using in situ spectroscopic ellipsometry .

- Film uniformity : Adjust TDEAS:HfCl₄ pulse ratios to balance Si/Hf incorporation and minimize interfacial defects .

Methodological Frameworks for Data Interpretation

Q. Designing experiments to study TDEAS decomposition kinetics

Q. Resolving conflicting data on TDEAS reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.